An In-depth Technical Guide to the Chemical Properties of 5-Methylpyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, is a pivotal building block in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various pharmacologically active molecules, most notably the anti-fibrotic drug Pirfenidone. This technical guide provides a comprehensive overview of the essential chemical properties of 5-Methylpyridin-2(1H)-one, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its role as a precursor in the synthesis of therapeutic agents. Furthermore, this guide elucidates the key signaling pathways modulated by drugs derived from this core structure, offering valuable insights for researchers and professionals in drug development.
Chemical and Physical Properties
5-Methylpyridin-2(1H)-one, also known as 5-methyl-2-pyridone, is a white to pale yellow solid at room temperature.[1] It exists in a tautomeric equilibrium with its enol form, 5-methylpyridin-2-ol. The pyridone form is generally favored in polar solvents and in the solid state.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Methylpyridin-2(1H)-one is presented in Table 1. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1003-68-5 | [2] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Melting Point | 183-187 °C | [1] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.43 ± 0.10 (Predicted) | [1] |
| Appearance | White to Pale Yellow Solid | [1] |
Solubility
5-Methylpyridin-2(1H)-one exhibits slight solubility in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] It is generally insoluble in water.[3] Quantitative solubility data is limited, but its solubility profile makes it suitable for a range of organic reactions.
Spectroscopic Data
The structural elucidation of 5-Methylpyridin-2(1H)-one is supported by various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the tautomeric equilibrium.
1H NMR: The proton NMR spectrum shows distinct signals for the methyl group protons and the protons on the pyridine (B92270) ring.[4]
13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
Note: Specific, experimentally verified and assigned peak lists for 1H and 13C NMR are not consistently available across public data sources. Researchers should acquire and interpret their own spectra for definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methylpyridin-2(1H)-one is characterized by absorption bands corresponding to its functional groups. Key absorptions are expected for the C=O stretch of the pyridone tautomer, N-H stretching, C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry data for 5-Methylpyridin-2(1H)-one is available through databases such as the National Institute of Standards and Technology (NIST).[2] The fragmentation pattern can be used to confirm the molecular weight and aspects of the structure.
Experimental Protocols
Synthesis of 5-Methylpyridin-2(1H)-one
A common method for the synthesis of 5-Methylpyridin-2(1H)-one involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis.
Workflow for the Synthesis of 5-Methylpyridin-2(1H)-one
Caption: General workflow for the synthesis of 5-Methylpyridin-2(1H)-one.
Detailed Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine in a dilute solution of sulfuric acid in water.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for a short period, then warm the reaction mixture and heat to reflux to facilitate the hydrolysis of the intermediate diazonium salt.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a suitable base, such as sodium carbonate or sodium hydroxide, until the pH is neutral to slightly basic.
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Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield pure 5-Methylpyridin-2(1H)-one.[5]
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude product.
Workflow for Recrystallization
Caption: General procedure for the purification of 5-Methylpyridin-2(1H)-one by recrystallization.
Detailed Protocol:
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Solvent Selection: Choose a solvent or solvent system in which 5-Methylpyridin-2(1H)-one is sparingly soluble at room temperature but highly soluble when hot. Ethanol, water, or a mixture of the two are often suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to obtain the pure 5-Methylpyridin-2(1H)-one.
Chemical Reactivity and Applications
5-Methylpyridin-2(1H)-one is a versatile intermediate in organic synthesis. The pyridone ring can undergo various chemical transformations, including N-alkylation, halogenation, and nitration.
Its most significant application is as a key intermediate in the synthesis of Pirfenidone, an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF).
Role in Drug Development: Pirfenidone and Associated Signaling Pathways
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a synthetic derivative of 5-Methylpyridin-2(1H)-one. Its therapeutic effects in idiopathic pulmonary fibrosis are attributed to its anti-fibrotic and anti-inflammatory properties. The mechanism of action of Pirfenidone involves the modulation of several key signaling pathways implicated in fibrosis.
Inhibition of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a central pro-fibrotic cytokine. Pirfenidone has been shown to downregulate the TGF-β signaling pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis.
TGF-β Signaling Pathway and Inhibition by Pirfenidone
Caption: Pirfenidone inhibits the pro-fibrotic TGF-β signaling pathway.
Downregulation of Pro-inflammatory Cytokines
Pirfenidone also exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Chronic inflammation is a key driver of fibrotic processes.
Safety and Handling
5-Methylpyridin-2(1H)-one is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
5-Methylpyridin-2(1H)-one is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined chemical properties and reactivity make it a valuable precursor for the synthesis of complex molecules, most notably the anti-fibrotic drug Pirfenidone. A thorough understanding of its synthesis, purification, and the biological pathways modulated by its derivatives is essential for leveraging its full potential in drug discovery and development. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 2. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
